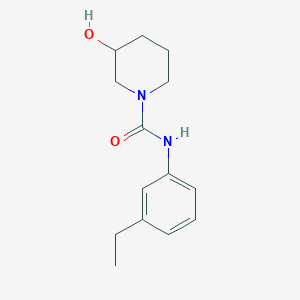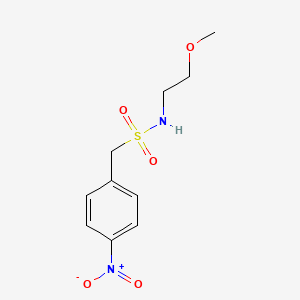
1-(2-Fluoro-5-methylphenyl)-3-(1-pyridin-4-ylethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Fluoro-5-methylphenyl)-3-(1-pyridin-4-ylethyl)urea is a chemical compound that has gained significant attention in scientific research. It is commonly known as 'Compound X' and belongs to the class of urea derivatives. This compound has been studied for its potential applications in the field of medicine, particularly in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 1-(2-Fluoro-5-methylphenyl)-3-(1-pyridin-4-ylethyl)urea involves the inhibition of specific enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. This compound has been shown to target the PI3K/Akt/mTOR pathway, which is known to play a critical role in cancer cell survival and growth.
Biochemical and Physiological Effects:
Studies have shown that 1-(2-Fluoro-5-methylphenyl)-3-(1-pyridin-4-ylethyl)urea exhibits potent anti-inflammatory and anti-diabetic effects. This compound has been shown to reduce the levels of pro-inflammatory cytokines and improve insulin sensitivity in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 1-(2-Fluoro-5-methylphenyl)-3-(1-pyridin-4-ylethyl)urea is its high potency and selectivity towards cancer cells. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on 1-(2-Fluoro-5-methylphenyl)-3-(1-pyridin-4-ylethyl)urea. One of the potential applications of this compound is in the development of novel cancer therapies. Further studies are needed to investigate the efficacy and safety of this compound in human clinical trials. Additionally, the potential applications of this compound in the treatment of other diseases, such as diabetes and inflammation, should be further explored.
Méthodes De Synthèse
The synthesis of 1-(2-Fluoro-5-methylphenyl)-3-(1-pyridin-4-ylethyl)urea involves the reaction of 2-fluoro-5-methylaniline with pyridin-4-yl-ethyl-isocyanate in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain the final compound.
Applications De Recherche Scientifique
1-(2-Fluoro-5-methylphenyl)-3-(1-pyridin-4-ylethyl)urea has been extensively studied for its potential applications in the treatment of various diseases, including cancer, diabetes, and inflammation. Several studies have shown that this compound exhibits anti-tumor activity by inhibiting the growth and proliferation of cancer cells.
Propriétés
IUPAC Name |
1-(2-fluoro-5-methylphenyl)-3-(1-pyridin-4-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O/c1-10-3-4-13(16)14(9-10)19-15(20)18-11(2)12-5-7-17-8-6-12/h3-9,11H,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDPJSCJNIBHVOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NC(=O)NC(C)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2,3-Dimethylphenyl)-1-[(4-hydroxyphenyl)methyl]-1-methylurea](/img/structure/B7526424.png)
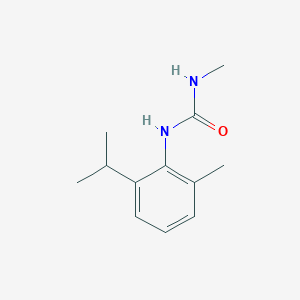
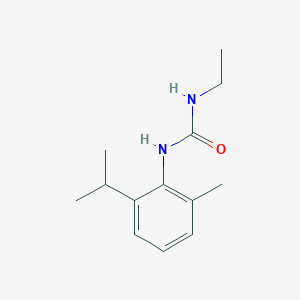
![1-[(4-Hydroxyphenyl)methyl]-1-methyl-3-(2,4,6-trimethylphenyl)urea](/img/structure/B7526451.png)
![1-[Cyclopropyl-(dimethylsulfamoylamino)methyl]-4-methylbenzene](/img/structure/B7526453.png)

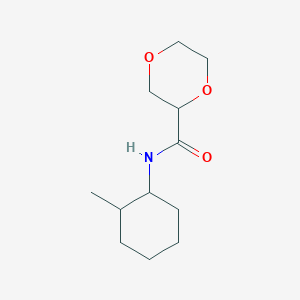
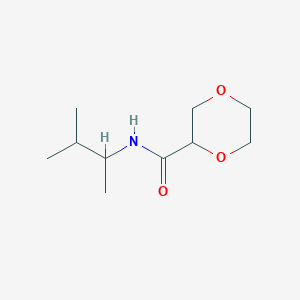

![3-(2-Fluoro-5-methylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7526488.png)
